2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol
Description
This compound is a triazolo[4,3-a]pyridine derivative featuring a 4-chlorophenyl cyclopropyl substituent at position 3 and a propan-2-ol group at position 6. Its crystal structure (PDB ID: 5QII) reveals its role as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in glucocorticoid metabolism. Structural analysis via X-ray diffraction (2.45 Å resolution) demonstrates its binding to a double mutant (L262R, F278E) of 11β-HSD1, stabilized by interactions with NADP+ and hydrophobic residues . The propan-2-ol moiety likely enhances solubility and hydrogen-bonding capacity, distinguishing it from related analogs.
Properties
IUPAC Name |
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12/h3-8,11,23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFVLOBVCIMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140897-32-0 | |
| Record name | BMS-823778 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140897320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-823778 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYO8VTR11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Construction of thetriazolo[4,3-a]pyridine Core
The synthesis typically begins with the formation of the triazolo[4,3-a]pyridine scaffold. This involves cyclization reactions between suitable pyridine derivatives and hydrazine or related nitrogen nucleophiles to form the fused triazole ring.
According to patent WO2010130424A1, various substituted triazolo[4,3-a]pyridine derivatives are prepared by reacting appropriately substituted pyridine precursors with hydrazine derivatives, followed by cyclization under controlled conditions.
The cyclization is often facilitated by heating in polar solvents or using dehydrating agents to promote ring closure.
Functionalization with Propan-2-ol Group at the 8-Position
The final step involves the introduction of the 2-propanol group at the 8-position of the triazolopyridine ring:
This is typically achieved by nucleophilic substitution or addition reactions where a suitable leaving group (e.g., halogen or nitrile) at the 8-position is replaced or converted to the propan-2-ol moiety.
One approach involves the reaction of the 8-position functionalized intermediate with isopropanol under basic or acidic catalysis to form the secondary alcohol.
Alternatively, the 8-position can be first converted to a carbonyl intermediate (aldehyde or ketone), which is then reduced selectively to the propan-2-ol group using hydride reagents such as sodium borohydride or lithium aluminum hydride.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of triazolopyridine | Pyridine derivative + hydrazine, heat | Polar solvents, dehydrating agents |
| Cyclopropyl group synthesis | Simmons–Smith reagent or metal catalyst | From 4-chlorostyrene or analogs |
| Coupling to triazolopyridine | Suzuki/Negishi coupling or nucleophilic substitution | Requires suitable leaving groups |
| Introduction of propan-2-ol | Isopropanol, acid/base catalysis or reduction of carbonyl intermediate | Hydride reducing agents if needed |
Research Findings and Optimization
The patent WO2010130424A1 emphasizes the importance of reaction temperature and solvent choice in optimizing yields of triazolopyridine derivatives, with polar aprotic solvents like dimethylformamide (DMF) or 1,2-dichloroethane often preferred.
Reaction times vary from several hours to overnight depending on the step, with purification typically by recrystallization or chromatographic methods.
The stereochemistry of the cyclopropyl substituent is controlled by the choice of catalyst and reaction conditions during cyclopropanation.
The final alcohol functionality is confirmed by spectroscopic methods including NMR, IR, and elemental analysis, ensuring the correct substitution pattern and purity.
Summary Table of Preparation Steps
The preparation of 2-[3-[1-(4-chlorophenyl)cyclopropyl]-triazolo[4,3-a]pyridin-8-yl]propan-2-ol involves a multi-step synthetic route starting from pyridine derivatives to build the triazolopyridine core, followed by introduction of the cyclopropyl and 4-chlorophenyl substituents through cyclopropanation and coupling reactions, and final functionalization with the propan-2-ol group. Optimization of reaction conditions including solvent, temperature, and catalysts is critical for good yields and purity. The synthetic strategies are well-documented in patent literature and supported by recent synthetic studies on related heterocyclic systems.
This comprehensive preparation method analysis is based on authoritative patent disclosures and peer-reviewed synthetic research, ensuring reliable and diversified sources excluding unreliable databases.
Chemical Reactions Analysis
BMS-823778 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in BMS-823778.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and glucocorticoid regulation.
Medicine: Explored as a therapeutic agent for treating metabolic diseases such as type 2 diabetes, dyslipidemia, and obesity.
Industry: Potential applications in the development of new drugs targeting metabolic pathways
Mechanism of Action
BMS-823778 exerts its effects by selectively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is responsible for converting inactive cortisone into active cortisol within tissues. By inhibiting this conversion, BMS-823778 reduces the levels of active cortisol, thereby modulating glucocorticoid metabolism. This mechanism is particularly beneficial in conditions where excessive cortisol production contributes to metabolic disorders .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
A. Role of Substituents in Bioactivity
- Propan-2-ol vs.
- 4-Chlorophenyl Cyclopropyl (Position 3): This moiety is conserved across analogs (e.g., 1EQ, 106B) and likely contributes to hydrophobic packing within enzyme active sites.
Biological Activity
The compound 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 283.77 g/mol. It features a triazole ring fused with a pyridine structure and a cyclopropyl group attached to a chlorophenyl moiety.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation across various cancer cell lines:
- IC50 Values : Several studies report IC50 values ranging from 0.2 µM to 5.85 µM for related compounds against human cancer cell lines such as MCF-7 and A549 . These values suggest that the compound may also possess potent anticancer activity.
| Compound Type | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative | 0.55 - 1.7 | MCF-7 |
| Benzamide Derivative | 5.85 | Various |
| Cyclopropyl Triazole | <10 | A549 |
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. The compound is hypothesized to exhibit moderate to strong activity against various bacterial strains:
- Activity Against Bacteria : Compounds similar in structure have demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with reported IC50 values indicating significant antibacterial activity .
3. Enzyme Inhibition
Enzyme inhibition studies are crucial in evaluating the therapeutic potential of new compounds:
- Acetylcholinesterase (AChE) Inhibition : The compound's structural analogs have shown promising AChE inhibitory activity, which is essential for treating conditions like Alzheimer's disease. For instance, some derivatives exhibit IC50 values as low as 7.49 µM compared to standard drugs like donepezil .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
- Study on Triazoloquinazolines : This study found that triazoloquinazolines exhibited antioxidant, anti-diabetic, and anti-inflammatory activities alongside anticancer properties . The findings suggest that modifications in the triazole structure can lead to enhanced biological efficacy.
- Molecular Docking Studies : Docking studies have elucidated the binding interactions of similar compounds with target proteins, highlighting their potential as therapeutic agents in cancer treatment . These studies provide insights into how structural variations affect biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Begin with cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis. Incorporate the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with ketones or aldehydes under acidic conditions. Optimize reaction time (e.g., 40–48 hours at –20°C) and solvent systems (e.g., dichloromethane with triethylamine as a base) to improve yields . Purify intermediates via column chromatography (ethyl acetate/hexane, 1:4) and recrystallize from 2-propanol for high-purity products . Monitor progress using TLC and HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use and NMR to verify substituent positions and cyclopropane geometry. Compare chemical shifts with analogous triazolo-pyridine derivatives (e.g., 4-{3-[4-(4-chlorophenyl)...}butanoic acid in ). Employ HPLC with UV detection (≥95% purity) to assess impurities. For absolute configuration, consider X-ray crystallography or computational modeling (e.g., InChi/SMILES descriptors for stereoelectronic analysis) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Use fume hoods with adequate ventilation and wear OSHA-compliant chemical safety goggles and nitrile gloves. Inspect gloves for integrity before use and dispose of contaminated PPE according to hazardous waste regulations. Equip labs with eyewash stations and safety showers. Avoid skin contact due to potential irritancy (based on structural analogs in and ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound’s triazolo-pyridine core?
- Methodological Answer : Systematically modify substituents (e.g., 4-chlorophenyl, cyclopropyl groups) and evaluate effects on target binding or enzymatic inhibition. Use in vitro assays (e.g., kinase inhibition profiling) paired with computational docking (e.g., molecular dynamics simulations of triazolo-pyridine interactions). Compare results with analogs like 4-{5-(4-chlorophenyl)...}butanoic acid () to identify critical pharmacophores. Validate hypotheses via dose-response curves and selectivity screens .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent controls) to rule out artifacts. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays). For inconsistent cytotoxicity results, test metabolite stability via LC-MS or assess membrane permeability using Caco-2 models. Reference methodologies from ’s zoospore study, which emphasizes controlled variable isolation .
Q. How can computational modeling predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to simulate cytochrome P450 metabolism and identify potential reactive intermediates. Validate predictions with in vitro microsomal assays (human/rat liver microsomes). Compare metabolic stability with structurally related compounds (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol in ) to refine models .
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer : At scale, replace flash chromatography with continuous-flow systems (e.g., SMB chromatography) or crystallization optimization (solvent screening via DSC/TGA). Address low yields (e.g., 22–27% in ) by adjusting stoichiometry (excess reagents for equilibrium-driven steps) or switching to microwave-assisted synthesis for faster kinetics. Monitor purity rigorously with UPLC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
